

Spectroscopic data comparison for isomers of dichloro-dimethoxy-methylbenzene

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Compound of Interest

2,4-Dichloro-1,5-dimethoxy-3methylbenzene

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A comparative analysis of spectroscopic data is essential for the unambiguous identification of isomers, a critical step in chemical research and drug development. This guide provides a detailed comparison of spectroscopic data for isomers of dichloro-dimethoxy-methylbenzene, focusing on how subtle differences in molecular structure are reflected in their 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of comprehensive public data for all isomers of dichlorodimethoxy-methylbenzene, this guide will utilize data from closely related dichloro- and dimethoxy-substituted toluene isomers to illustrate the principles of spectroscopic differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for representative isomers. These examples demonstrate how the relative positions of substituents on the benzene ring influence the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data



Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	Methoxy Protons (ppm)	Solvent
2,5- Dichlorotoluene	7.21 (d), 7.17 (dd), 7.06 (d)[1]	2.31[1]	-	CDCl₃
2,6- Dimethoxytoluen e	7.10 (t), 6.55 (d)	2.15	3.85	CDCl₃
3,4- Dimethoxytoluen e	6.80-6.70 (m)	2.22	3.88, 3.86	CDCl₃
3,5- Dimethoxytoluen e	6.35 (d), 6.28 (t)	2.30[2]	3.78[2]	CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Methoxy Carbons (ppm)	Solvent
2,5- Dichlorotoluene	137.9, 132.2, 130.4, 129.0, 128.6, 126.8	20.0	-	CDCl₃
2,6- Dimethoxytoluen e	158.0, 128.7, 124.0, 104.5	16.0	55.8	CDCl₃
3,4- Dimethoxytoluen e	149.0, 145.0, 127.0, 120.5, 111.8, 111.0	21.5	55.9, 55.8	CDCl₃
3,5- Dimethoxytoluen e	160.9, 140.0, 107.0, 98.0[3]	21.8[3]	55.2[3]	CDCl₃



Table 3: IR Spectroscopic Data (Key Absorptions)

Compound	C-H Aromatic Stretch (cm ⁻¹)	C=C Aromatic Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
2,5- Dichlorotoluene	~3050-3100	~1470, 1580	-	~1050, 1090
2,6- Dimethoxytoluen e	~3000-3080	~1470, 1590	~1250	-
3,4- Dimethoxytoluen e	~3000-3070	~1510, 1600	~1260	-
3,5- Dimethoxytoluen e	~3000-3060	~1470, 1600	~1205	-

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	
2,5-Dichlorotoluene	160/162/164 (M, M+2, M+4)	125/127 (loss of CI), 90 (loss of HCI)	
2,6-Dimethoxytoluene	152	137 (loss of CH ₃), 109 (loss of CH ₃ CO)	
3,4-Dimethoxytoluene	152	137 (loss of CH ₃), 107 (loss of CH ₃ O)	
3,5-Dimethoxytoluene	152	137 (loss of CH ₃), 122 (loss of CH ₂ O)	

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: 5-10 mg of the solid compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- 13C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.
- Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz. The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
 spectrometer equipped with a universal ATR accessory.
- Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for each spectrum.
- Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
- 3. Mass Spectrometry (MS)

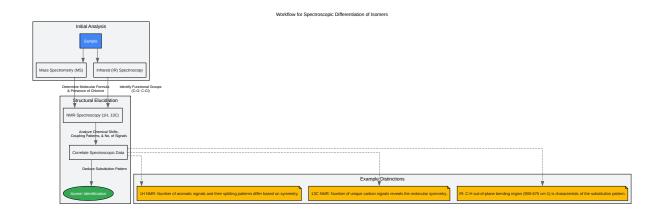


- Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Instrumentation: Mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Parameters: The analysis was performed in positive ion mode with a capillary voltage of 3500 V, a sampling cone voltage of 30 V, and a source temperature of 120 °C. The data was acquired over a mass range of 50-500 m/z.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks for chlorinated compounds.[4]

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between isomers of dichloro-dimethoxy-methylbenzene using the collected spectroscopic data.





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Caption: Workflow for the spectroscopic differentiation of isomers.

This guide provides a framework for the comparative analysis of spectroscopic data for isomers of substituted methylbenzenes. By carefully examining the nuances in the NMR, IR, and MS data, researchers can confidently distinguish between different isomers, a fundamental requirement for accurate chemical characterization and development.



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